4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
4-fluoro-2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFSPTBWTWLOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
- Starting material: 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.
- Solvent: C1-C4 aliphatic alcohols such as methanol, ethanol, or propanol.
- Reagents: Hydroxylamine hydrochloride and an inorganic base (potassium hydroxide or sodium hydroxide).
- Process:
- Dissolve the benzoyl-piperidine hydrochloride in the alcohol solvent.
- Add hydroxylamine hydrochloride.
- Add inorganic base dropwise to initiate the reaction.
- Maintain reaction temperature between 20–65 °C (preferably 40–45 °C).
- React for 5 to 72 hours depending on temperature and desired conversion.
- Acidify the reaction mixture with concentrated hydrochloric acid to pH < 1.
- Cool to 0–5 °C and maintain for 1–3 hours.
- Filter and wash the precipitated solid to obtain the hydrochloride salt of the product.
Advantages of This Method
- Uses alkali metal hydroxides instead of triethylamine, reducing environmental pollution.
- Avoids isolation of oximation intermediates, simplifying the process.
- Mild reaction conditions with high yield and purity.
- Cost-effective and scalable for industrial production.
Example Data and Yields
| Example | Solvent | Temp (°C) | Time (h) | Molar Ratio (Benzoyl-piperidine:Hydroxylamine:Base) | HPLC Purity (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methanol | 40-45 | 12 | 1:1.0:3.5 | 99.82 | 90.4 |
| 2 | Methanol | 60-65 | 5 | 1:1.0:3.5 | 96.65 | 79.5 |
| 11 | Propanol | 40-45 | 18 | 1:1.0:3.5 | 99.79 | 90.0 |
Note: Molar ratios and reaction parameters were optimized to maximize purity and yield. The reaction is performed in a "one-pot" manner, enhancing operational simplicity.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the structural integrity of the fluorinated benzodiazole ring and piperidine substitution.
- High-Performance Liquid Chromatography (HPLC): Used to determine purity, consistently achieving >96% purity under optimized conditions.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the target compound and its derivatives.
- Elemental Analysis: Validates the composition, supporting the successful synthesis of the desired compound.
Alternative Synthetic Routes and Related Compounds
While the above method is the most detailed and industrially relevant, other literature sources describe synthesis of related benzodiazole and benzisoxazole derivatives involving:
- Aromatic/heterocyclic acid chlorides reacting with piperidinyl intermediates.
- Use of cyclic amidine intermediates for ring formation.
- Palladium-catalyzed coupling reactions for functionalization of heterocyclic scaffolds.
These methods, however, often involve more complex steps or different target compounds but provide useful insights into structural modifications and synthetic versatility.
Summary Table of Preparation Method Parameters
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Starting Material | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride | Key intermediate |
| Solvent | Methanol, Ethanol, Propanol | C1-C4 aliphatic alcohols |
| Base | Potassium hydroxide or Sodium hydroxide | Inorganic base replaces triethylamine |
| Molar Ratios | 1 : 1-2 : 3-5 (Benzoyl-piperidine : Hydroxylamine : Base) | Optimized for yield and purity |
| Temperature | 40-45 °C (can vary 20-65 °C) | Mild conditions preferred |
| Reaction Time | 5-72 hours | Longer at lower temperatures |
| Acidification | Concentrated HCl to pH < 1 | Precipitates product |
| Cooling | 0-5 °C | Enhances crystallization |
| Product Isolation | Filtration, washing, drying | High purity solid obtained |
| Yield | Up to 90% | High efficiency |
| Purity (HPLC) | >96% | Analytical confirmation |
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the piperidine ring can improve the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole and related analogs:
Key Observations :
- Fluorine Impact: The 4-fluoro substitution in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 2-(piperidin-4-yl)-1H-1,3-benzodiazole. This enhances membrane permeability and metabolic stability, critical for drug candidates .
- Piperidine Role : The piperidin-4-yl group provides a basic nitrogen for hydrogen bonding or ionic interactions, as seen in kinase inhibitors (e.g., S1-31 derivatives) .
- Functional Groups : Carboxylic acid-containing analogs (e.g., Compounds 90, 91) exhibit higher molecular weights and distinct biological targeting (P2Y14 receptors) due to enhanced polarity .
Commercial Availability and Research Relevance
- This compound: Available from suppliers like Enamine Ltd and eNovation Chemicals (purity 95–99%, priced at $19–$1,150/g depending on quantity) .
- 2-(Piperidin-4-yl)-1H-1,3-benzodiazole : Widely stocked (CAS 38385-95-4) with competitive pricing ($5–$1,480/g) .
Biological Activity
4-Fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole is a fluorinated heterocyclic compound that has gained attention due to its unique chemical structure and potential biological applications. The compound features a fluorine atom and a piperidine ring, which contribute to its distinct chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C12H14FN3
- Molecular Weight : 219.26 g/mol
- CAS Number : 1184760-94-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, while the piperidine moiety increases solubility and bioavailability. The exact mechanisms depend on the cellular context and specific targets involved.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in cancer cell lines, such as MCF cells. Flow cytometry results indicated that treatment with this compound resulted in a decrease in cell viability with an IC50 value of approximately 25.72 ± 3.95 μM . Additionally, in vivo studies on tumor-bearing mice revealed suppressed tumor growth upon administration of this compound .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was tested against various Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated notable antibacterial activity, particularly against Staphylococcus typhi and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Microorganism | MIC (μg/ml) | Standard (MIC) |
|---|---|---|
| S. typhi | 50 | Ampicillin (100) |
| E. coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, although further research is required to elucidate the underlying mechanisms .
Structure-Activity Relationship (SAR)
The biological activities of benzimidazole derivatives, including this compound, are influenced by their structural modifications. Variations in substituents on the benzodiazole core can lead to different pharmacological profiles. For instance, modifications at the piperidine ring or fluorinated positions can enhance potency or selectivity against specific biological targets .
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Cancer Treatment : A study involving MCF cell lines demonstrated that daily administration of the compound significantly reduced tumor growth in animal models.
- Infection Control : In vitro tests against resistant strains of bacteria showed that the compound could serve as a potential alternative to traditional antibiotics.
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:
- Step 1 : React 4-fluorobenzaldehyde with o-phenylenediamine under acidic conditions (e.g., HCl in ethanol) to form the benzimidazole core.
- Step 2 : Introduce the piperidin-4-yl group via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ or CuI may enhance yield in cross-coupling steps .
- Optimization : Vary solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts. Monitor progress via TLC/HPLC and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Purity : Use elemental analysis (C, H, N) to confirm ±0.4% agreement with theoretical values .
- Structural confirmation : Employ ¹H/¹³C NMR to validate aromatic protons (δ 7.0–8.5 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and fluorine coupling patterns. Mass spectrometry (ESI-TOF) confirms molecular weight (MW: 229.27 g/mol) .
- Supplementary methods : IR spectroscopy for NH/CH stretches and X-ray crystallography (if single crystals are obtainable) .
Q. What physicochemical properties are critical for solubility and stability studies?
- Key properties : Melting point (255–257°C), logP (~3.37), and solubility in DMSO (≥42 mg/mL). These influence formulation for biological assays .
- Stability : Perform accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Data collection : Use synchrotron radiation or in-house diffractometers (Cu-Kα radiation) for high-resolution data.
- Software tools : SHELXL for refinement (hydrogen bonding, torsion angles) and Mercury CSD for packing analysis. Compare with similar benzimidazole structures in the Cambridge Structural Database (CSD) .
- Example : Identify π-π stacking between aromatic rings or hydrogen bonds involving the fluorine atom, which may correlate with biological activity .
Q. What strategies address low yields in piperidine-ring functionalization during synthesis?
- Challenges : Steric hindrance from the piperidine group and competing side reactions.
- Solutions :
Q. How can computational docking predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Protocol :
- Prepare the ligand: Optimize 3D geometry using Gaussian (DFT/B3LYP) and assign charges (e.g., AM1-BCC).
- Target selection: Retrieve protein structures (e.g., KRAS-PDEδ from PDB: 6PLL) and remove water/co-crystallized ligands.
- Docking software: Use AutoDock Vina or Schrödinger Glide. Validate with known inhibitors (e.g., Deltarasin) .
- Analysis : Focus on binding poses—fluorine may form halogen bonds with backbone carbonyls, while the piperidine interacts via hydrophobic pockets .
Q. How should researchers reconcile discrepancies in biological activity data across assays?
- Case study : If antimicrobial activity varies between MIC (broth dilution) and disk diffusion assays:
- Variables : Check compound solubility (use DMSO controls), bacterial strain viability, and agar diffusion rates.
- Validation : Repeat assays with standardized CLSI protocols and include positive controls (e.g., ciprofloxacin) .
- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05).
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
